(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrrolidin-2-one ring with hydroxy and methylidene substituents. Its stereochemistry is defined by the (4S,5S) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral pyrrolidin-2-one intermediates, which are further functionalized to introduce the hydroxy and methylidene groups . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methylidene group can be reduced to form a methyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidin-2-one derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s stereochemistry and functional groups enable it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidin-2-one derivatives with hydroxy and methylidene substituents. Examples include:
- (4R,5R)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one
- (4S,5S)-4-hydroxy-3-methylidene-5-(2-ethylpropyl)pyrrolidin-2-one
Uniqueness
The uniqueness of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
916823-74-0 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c1-5(2)4-7-8(11)6(3)9(12)10-7/h5,7-8,11H,3-4H2,1-2H3,(H,10,12)/t7-,8-/m0/s1 |
InChI Key |
GVOUTJLFVHWSSP-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)C[C@H]1[C@H](C(=C)C(=O)N1)O |
Canonical SMILES |
CC(C)CC1C(C(=C)C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.